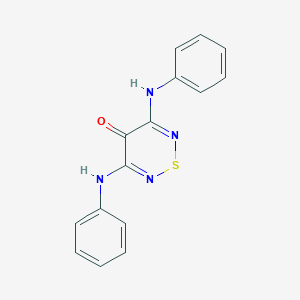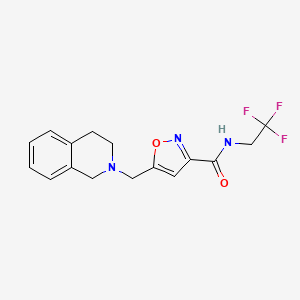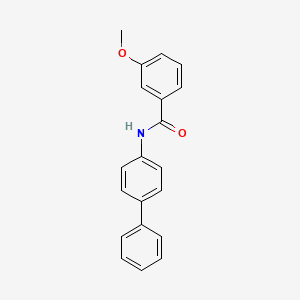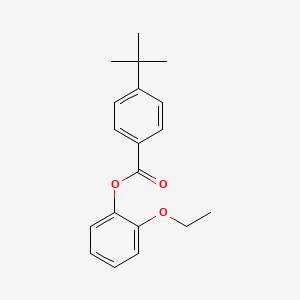
3,5-dianilino-4H-1,2,6-thiadiazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dianilino-4H-1,2,6-thiadiazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of 1,2,6-thiadiazinones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, it has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,5-dianilino-4H-1,2,6-thiadiazin-4-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Moreover, this compound has been found to possess antioxidant activity, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 3,5-dianilino-4H-1,2,6-thiadiazin-4-one in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers. Therefore, proper safety measures should be taken when handling this compound.
未来方向
There are various future directions for the research on 3,5-dianilino-4H-1,2,6-thiadiazin-4-one. One potential direction is to further investigate its potential as an anticancer agent, particularly in vivo studies. Additionally, further studies can be conducted to explore its potential as an antimicrobial agent, particularly in the treatment of multidrug-resistant infections. Moreover, future studies can also focus on the development of novel derivatives of this compound with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 3,5-dianilino-4H-1,2,6-thiadiazin-4-one is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent, as well as its antioxidant activity, makes it a promising compound for further research. However, its potential toxicity should be taken into consideration when handling this compound. Future studies can focus on exploring its potential as a therapeutic agent and developing novel derivatives with improved biological activities.
合成方法
The synthesis of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminoaniline with carbon disulfide and chloroacetic acid, followed by the reaction with aniline in the presence of sodium hydroxide. Another method involves the reaction of 2-aminoaniline with thiocarbonyl diimidazole, followed by the reaction with aniline in the presence of sodium hydroxide. Both methods yield the desired compound with high purity and yield.
科学研究应用
3,5-dianilino-4H-1,2,6-thiadiazin-4-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has also shown potential as an antimicrobial agent, as it has been found to possess antibacterial and antifungal activities. Moreover, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3,5-dianilino-1,2,6-thiadiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-13-14(16-11-7-3-1-4-8-11)18-21-19-15(13)17-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJPXNQUSUATHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NSN=C(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dianilino-4H-1,2,6-thiadiazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)


![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)